molecular formula C9H15NO3 B158707 3-Acetamidopropyl methacrylate CAS No. 133651-68-0

3-Acetamidopropyl methacrylate

Cat. No.: B158707
CAS No.: 133651-68-0
M. Wt: 185.22 g/mol
InChI Key: VBFGSLUUXNMGAI-UHFFFAOYSA-N
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Description

3-Acetamidopropyl methacrylate is a methacrylic acid ester featuring an acetamido-functionalized propyl chain. Its chemical structure (C10H17NO3) includes a methacrylate backbone with a 3-acetamidopropyl substituent, enabling hydrogen bonding and enhanced solubility in polar solvents. This compound is synthesized via controlled radical polymerization or photoinitiated reactions, yielding a colorless oil . Key applications include:

  • Collagen treatment: Used in dental and medical adhesives due to its ability to form stable bonds with collagen via free radical polymerization initiated by camphor quinone .
  • Polymer composites: When copolymerized with graphene or polystyrene, it improves thermal stability and electrical conductivity in advanced materials .

Properties

CAS No.

133651-68-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetamidopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11)

InChI Key

VBFGSLUUXNMGAI-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCNC(=O)C

Canonical SMILES

CC(=C)C(=O)OCCCNC(=O)C

Synonyms

2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The functional group on the methacrylate backbone dictates reactivity, solubility, and application. Below is a comparative analysis:

Compound Molecular Formula Functional Group Key Structural Feature
3-Acetamidopropyl methacrylate C10H17NO3 Acetamido (-NHCOCH3) Propyl chain with acetamide moiety
2-Hydroxyethyl methacrylate C6H10O3 Hydroxyl (-OH) Ethyl chain with terminal hydroxyl group
3-Azidopropyl methacrylate C7H11N3O2 Azide (-N3) Propyl chain with azide group
3-(Trimethoxysilyl)propyl methacrylate C10H20O5Si Trimethoxysilyl (-Si(OCH3)3) Silane group for crosslinking
Methyl methacrylate C5H8O2 Methyl (-CH3) Simple methacrylate with no side chain
Material Science
  • This compound : Improves thermal degradation resistance in polystyrene-grafted composites (degradation activation energy: ~150 kJ/mol) .
  • 3-(Trimethoxysilyl)propyl methacrylate : Enhances adhesion in coatings and silicones; classified as a flammable liquid (flash point: 93°C) .
  • Methyl methacrylate : Basis for PMMA plastics; lower thermal stability compared to acetamidopropyl derivatives .

Physical and Chemical Properties

Property This compound 2-Hydroxyethyl Methacrylate 3-Azidopropyl Methacrylate Methyl Methacrylate
Molecular Weight (g/mol) 199.25 130.14 169.18 100.12
Boiling Point (°C) Not reported 95–100 (at 5 mmHg) Not reported 100–101
Key Reactivity Hydrogen bonding Hydrophilic interactions Click chemistry Radical polymerization
Toxicity Low (inferred) Low High (azide hazard) Moderate (flammable)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Poly(3-Acetamidopropyl Methacrylate) and characterizing its molecular structure?

  • Methodological Answer : Synthesis typically involves free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran. Post-polymerization purification includes precipitation in non-solvents (e.g., hexane). Molecular weight distribution is analyzed via Gel Permeation Chromatography (GPC) with polystyrene standards . Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to verify the acrylamide and methacrylate functional groups .

Q. How can researchers determine the thermal stability of this compound-based polymers?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air atmospheres (heating rate: 10°C/min) is used to assess decomposition temperatures (Td). Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and phase transitions. For composites (e.g., with graphite), TGA coupled with kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy .

Q. What analytical techniques are critical for quantifying residual monomers in this compound copolymers?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. A pH 2.0 phosphate buffer (0.0625 M) prepares test solutions, while acetonitrile-based standard solutions calibrate monomer concentrations (e.g., butyl/methyl methacrylate). Validation follows pharmacopeial protocols for copolymer purity .

Advanced Research Questions

Q. What advanced kinetic models resolve contradictions in thermal degradation data for Poly(this compound) composites?

  • Methodological Answer : Discrepancies in activation energy values may arise from model-fitting vs. isoconversional methods. Advanced approaches like the Kissinger-Akahira-Sunose (KAS) or Friedman method account for multi-step degradation. For graphite-filled composites, synergistic effects between polymer and filler require coupled TGA-FTIR to identify gaseous byproducts and refine degradation pathways .

Q. How do graphite fillers influence the dielectric properties of Poly(this compound) composites?

  • Methodological Answer : Impedance spectroscopy (frequency range: 10<sup>−1</sup>–10<sup>6</sup> Hz) evaluates dielectric constants and conductivity. Graphite increases conductivity via percolation networks, while acrylamide side chains enhance dipolar polarization. Temperature-dependent studies (25–150°C) correlate dielectric relaxation with Tg shifts .

Q. What strategies optimize the integration of this compound derivatives into ionic liquid-based polymer solutions for electrospinning?

  • Methodological Answer : Derivatives like 1-(3-acetamidopropyl)-2-pyrrolidone (APPAc) improve solubility in ionic liquids (e.g., [EMIM][OAc]). Solution rheology is tuned by varying polymer concentration (5–20 wt%) and ionic liquid conductivity. Electrospinning parameters (voltage: 15–25 kV, flow rate: 0.5–2 mL/h) are optimized to produce nanofibers with controlled diameters (100–500 nm) .

Q. How can copolymer composition ratios (e.g., with butyl methacrylate) be validated to ensure reproducibility in drug delivery studies?

  • Methodological Answer : Nuclear magnetic resonance (NMR) quantifies monomer ratios via integration of characteristic peaks (e.g., δ 0.8–1.5 ppm for butyl groups). Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) assess micelle formation in aqueous media. Pharmacopeial standards for amino methacrylate copolymers (20.8–25.5% dimethylaminoethyl groups) guide quality control .

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